molecular formula C26H23BrN2O6S B12015316 ethyl 2-{2-(4-bromophenyl)-4-hydroxy-3-[(4-methoxy-3-methylphenyl)carbonyl]-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate

ethyl 2-{2-(4-bromophenyl)-4-hydroxy-3-[(4-methoxy-3-methylphenyl)carbonyl]-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate

Cat. No.: B12015316
M. Wt: 571.4 g/mol
InChI Key: ZPBGISYAMUSIJQ-XUTLUUPISA-N
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Description

ETHYL 2-[2-(4-BROMOPHENYL)-4-HYDROXY-3-(4-METHOXY-3-METHYLBENZOYL)-5-OXO-2,5-DIHYDRO-1H-PYRROL-1-YL]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-[2-(4-BROMOPHENYL)-4-HYDROXY-3-(4-METHOXY-3-METHYLBENZOYL)-5-OXO-2,5-DIHYDRO-1H-PYRROL-1-YL]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE typically involves multi-step organic synthesis. Key steps may include:

    Formation of the Pyrrole Ring: This can be achieved through a condensation reaction involving an appropriate amine and a diketone.

    Introduction of the Bromophenyl Group: This step often involves a bromination reaction using bromine or a brominating agent.

    Formation of the Thiazole Ring: This can be synthesized via a cyclization reaction involving a thioamide and a haloketone.

    Esterification: The final step involves esterification to introduce the ethyl carboxylate group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and methoxy groups.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Products may include quinones or carboxylic acids.

    Reduction: Alcohols or diols can be formed.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: It can be explored for its potential as a pharmaceutical intermediate or active compound.

    Material Science: Its unique structure may lend itself to applications in the development of new materials with specific properties.

    Biological Studies: The compound can be used in studies to understand its interaction with biological molecules and pathways.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of multiple functional groups allows for diverse interactions at the molecular level, potentially affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ETHYL 2-[2-(4-BROMOPHENYL)-4-HYDROXY-3-(4-METHOXY-3-METHYLBENZOYL)-5-OXO-2,5-DIHYDRO-1H-PYRROL-1-YL]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE is unique due to its combination of a pyrrole ring, a thiazole ring, and multiple functional groups

Properties

Molecular Formula

C26H23BrN2O6S

Molecular Weight

571.4 g/mol

IUPAC Name

ethyl 2-[(3E)-2-(4-bromophenyl)-3-[hydroxy-(4-methoxy-3-methylphenyl)methylidene]-4,5-dioxopyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C26H23BrN2O6S/c1-5-35-25(33)23-14(3)28-26(36-23)29-20(15-6-9-17(27)10-7-15)19(22(31)24(29)32)21(30)16-8-11-18(34-4)13(2)12-16/h6-12,20,30H,5H2,1-4H3/b21-19+

InChI Key

ZPBGISYAMUSIJQ-XUTLUUPISA-N

Isomeric SMILES

CCOC(=O)C1=C(N=C(S1)N2C(/C(=C(/C3=CC(=C(C=C3)OC)C)\O)/C(=O)C2=O)C4=CC=C(C=C4)Br)C

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)N2C(C(=C(C3=CC(=C(C=C3)OC)C)O)C(=O)C2=O)C4=CC=C(C=C4)Br)C

Origin of Product

United States

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